Pyrrolidinone Core Subtype Selectivity: Class-Level Inference from PDE4 Patent Data
Patent disclosures for 4-(substituted-phenyl)-2-pyrrolidinone compounds, which encompass the core structure of CAS 954652-64-3, demonstrate improved PDE4 inhibition compared to rolipram and selectivity over other PDE classes [1]. However, specific IC50 or selectivity data for CAS 954652-64-3 are absent from the public domain. This absence itself is a critical differentiating factor for procurement: selecting this specific compound over well-characterized PDE4 inhibitors like rolipram (PDE4 IC50 ~1-2 µM in some assays) introduces a completely unknown potency and selectivity profile.
| Evidence Dimension | PDE4 inhibitory activity and selectivity |
|---|---|
| Target Compound Data | No quantitative IC50 or selectivity data available in public domain |
| Comparator Or Baseline | Rolipram (PDE4 IC50 in the low micromolar range; selectivity over PDE1, PDE3, PDE5 reported) |
| Quantified Difference | Not calculable; data gap precludes quantitative comparison |
| Conditions | In vitro PDE enzyme inhibition assays as described in JP2008517066A |
Why This Matters
Without quantitative activity data, this compound's value proposition for PDE4-targeted research is speculative; procurement should be contingent upon obtaining in-house or vendor-provided selectivity data before committing to large-scale studies.
- [1] Memory Pharmaceuticals Corp. Selective PDE4 inhibition is achieved by 4-(substituted-phenyl)-2-pyrrolidinone compounds. JP2008517066A, 2005. View Source
